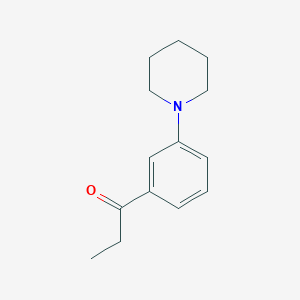
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL: is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride and (S)-pyrrolidine-3-ol.
Reaction Steps:
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield.
Catalysis: Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with enzymes by binding to their active sites, inhibiting their activity.
Receptor Binding: It may also bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved:
Signal Transduction: Involvement in signal transduction pathways, affecting cellular responses.
Metabolic Pathways: Participation in metabolic pathways, influencing the metabolism of other compounds.
Comparación Con Compuestos Similares
(3S,5S)-5-[(4-METHYLPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a methyl group instead of a chlorine atom.
(3S,5S)-5-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Chiral Centers: The specific stereochemistry of the compound contributes to its unique biological activity and selectivity.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
(3S,5S)-5-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)5-10-6-11(14)7-13-10/h1-4,10-11,13-14H,5-7H2/t10-,11-/m0/s1 |
Clave InChI |
IBGMNENHJGFNJQ-QWRGUYRKSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1CC2=CC=C(C=C2)Cl)O |
SMILES canónico |
C1C(CNC1CC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


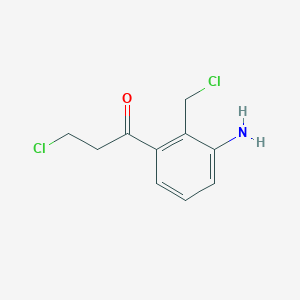
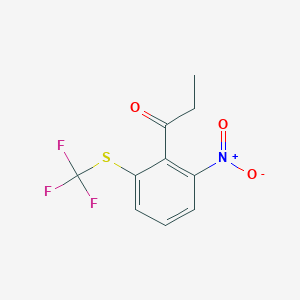
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)


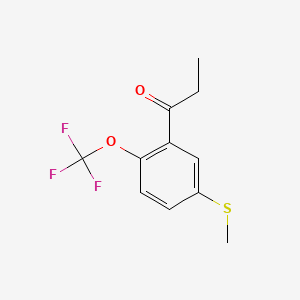

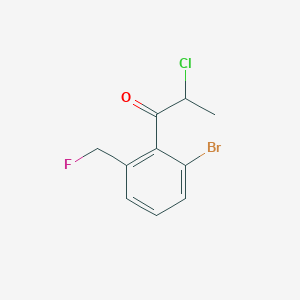
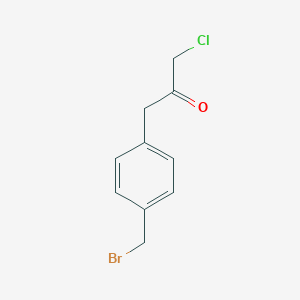
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)
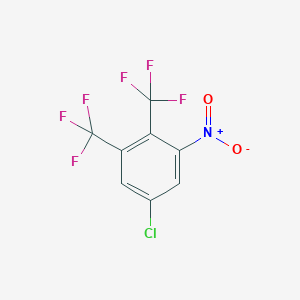

![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
